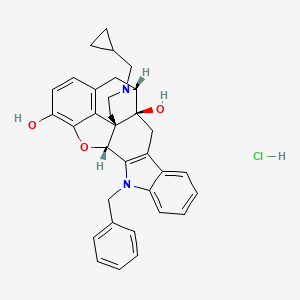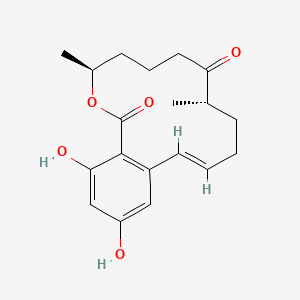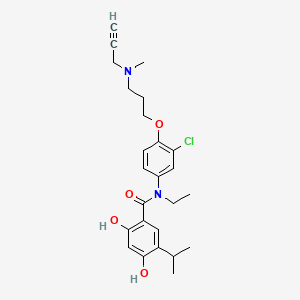
Mao A/hsp90-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao A/hsp90-IN-2 is a dual inhibitor of heat shock protein 90 and monoamine oxidase A. This compound has shown significant potential in inhibiting the growth of various cancer cells, including glioblastoma, colon cancer, leukemia, and non-small cell lung cancer . It is known for its ability to increase the expression of heat shock protein 70 and reduce the expression of HER2 and phospho-Akt .
Preparation Methods
The synthesis of Mao A/hsp90-IN-2 involves the conjugation of N-methylpropargylamine with 4-isopropylresorcinol. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the synthetic route while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Mao A/hsp90-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mao A/hsp90-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and monoamine oxidase A.
Biology: The compound is used to investigate the role of heat shock proteins and monoamine oxidases in cellular processes.
Mechanism of Action
Mao A/hsp90-IN-2 exerts its effects by inhibiting the activity of heat shock protein 90 and monoamine oxidase A. Heat shock protein 90 is an ATP-dependent molecular chaperone that assists in the folding and activation of client proteins . By inhibiting heat shock protein 90, this compound disrupts the folding and activation of these proteins, leading to the inhibition of cancer cell growth. Monoamine oxidase A is an enzyme involved in the degradation of neurotransmitters. Inhibition of monoamine oxidase A by this compound leads to increased levels of neurotransmitters, which can have various effects on cellular processes .
Comparison with Similar Compounds
Mao A/hsp90-IN-2 is unique in its dual inhibition of heat shock protein 90 and monoamine oxidase A. Similar compounds include:
4-b and 4-c: These compounds are conjugates of isopropylresorcinol with the phenyl group of clorgyline, a monoamine oxidase A inhibitor.
N-{[1-(5-chloro-2,4-dihydroxyphenyl)-2-oxo-2,3-dihydro-1 H-benzimidazol-5-yl]methyl}naphthalene-1-sulfonamide: This compound is a known inhibitor of heat shock protein 90.
This compound stands out due to its ability to simultaneously inhibit both heat shock protein 90 and monoamine oxidase A, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C25H31ClN2O4 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-N-ethyl-2,4-dihydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31ClN2O4/c1-6-11-27(5)12-8-13-32-24-10-9-18(14-21(24)26)28(7-2)25(31)20-15-19(17(3)4)22(29)16-23(20)30/h1,9-10,14-17,29-30H,7-8,11-13H2,2-5H3 |
InChI Key |
UGMCCVYCFXAQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)OCCCN(C)CC#C)Cl)C(=O)C2=C(C=C(C(=C2)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


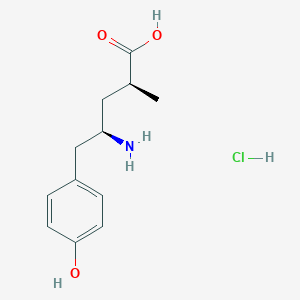
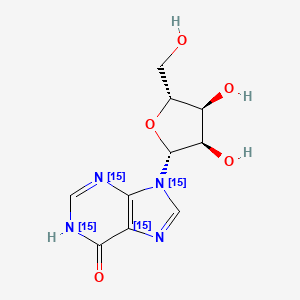
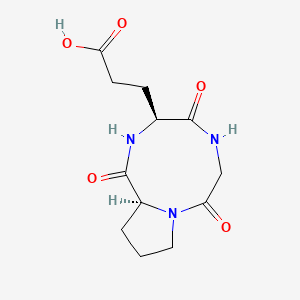

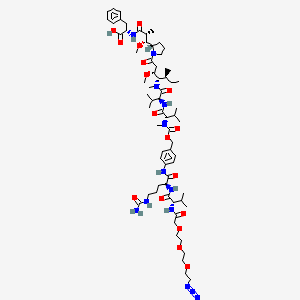
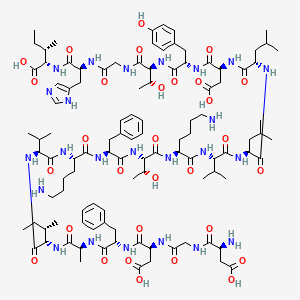
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
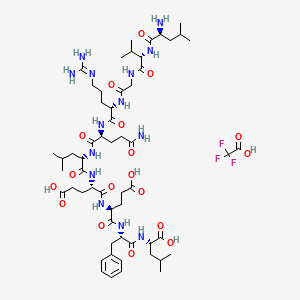
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)


